Regaloside B
Overview
Description
Regaloside B is a natural compound found in plants and is a member of a group of compounds known as flavonoids. Flavonoids are secondary metabolites of plants and are known to have a wide range of biological activities. Regaloside B has been studied for its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Regaloside B, along with other phenolic acids, can be extracted from the bulbs of Lilium lancifolium Thunb. using deep eutectic solvents (DESs) .
Methods of Application or Experimental Procedures
The extraction process involves the use of DESs optimized to simultaneously extract three main types of phenolic acids, i.e., regaloside B, regaloside C, and regaloside E, and polysaccharides from the bulbs of Lilium lancifolium Thunb. The optimized extraction conditions include an extraction temperature of 50 °C, an extraction time of 40 min, a solid–liquid ratio of 1:25, and a ratio of water in the DES of 20% .
Results or Outcomes
The extracted amounts of regaloside B, regaloside C, and regaloside E reached 0.31 ± 0.06 mg g −1, 0.29 ± 0.03 mg g −1, and 3.04 ± 0.38 mg g −1, respectively. The extraction efficiencies were higher than those obtained using conventional organic solvents .
Anti-Inflammatory Activity
Specific Scientific Field
Summary of the Application
Regaloside B has been found to display significant inhibitory effects on the expression of iNOS and COX-2, indicating its potential for anti-inflammatory activity .
Methods of Application or Experimental Procedures
While the specific methods of application or experimental procedures are not detailed in the source, it is likely that the anti-inflammatory activity of Regaloside B was assessed through in vitro or in vivo models of inflammation .
Results or Outcomes
Regaloside B has been found to have significant anti-inflammatory activity, although the specific results or quantitative data are not provided in the source .
properties
IUPAC Name |
[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKQOLPNKNHLBO-KRJCNZRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420049 | |
Record name | Regaloside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Regaloside B | |
CAS RN |
114420-67-6 | |
Record name | Regaloside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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